CYM50769

描述

CYM 50769 是一种非肽类神经肽 B 和 W 受体 1(NPBWR1,也称为 GPR7)的选择性拮抗剂。其抑制浓度 (IC50) 为 0.12 微摩尔。 该化合物以其对具有药理学相关性的多种脱靶的高度选择性而闻名 .

准备方法

CYM 50769 的合成涉及多个步骤,从市售的起始原料开始反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成 .

CYM 50769 的工业生产方法没有广泛记录,但它们可能涉及扩大实验室合成程序、优化反应条件以提高收率,并通过各种纯化技术(如重结晶和色谱法)确保最终产物的纯度 .

化学反应分析

CYM 50769 会经历几种类型的化学反应,包括:

氧化: 这种反应可以通过氧化剂(如高锰酸钾或三氧化铬)来促进。

还原: 还原反应可以使用还原剂(如氢化铝锂或硼氢化钠)进行。

取代: 可以发生亲核取代反应,其中亲核试剂取代分子中的离去基团。

这些反应中常用的试剂和条件包括有机溶剂、催化剂以及特定的温度和压力条件,以优化反应速率和产率。 从这些反应中形成的主要产物取决于所使用的特定试剂和条件 .

科学研究应用

CYM 50769 具有多种科学研究应用,包括:

化学: 它被用作工具化合物来研究神经肽受体的构效关系。

生物学: CYM 50769 用于研究神经肽 B 和 W 在各种生物过程(包括细胞增殖和分化)中的作用。

医学: 关于 CYM 50769 的研究有助于理解神经肽受体拮抗剂在治疗肥胖、焦虑和疼痛等疾病中的潜在治疗应用。

作用机制

CYM 50769 通过选择性结合并拮抗神经肽 B 和 W 受体 1 (NPBWR1) 来发挥其作用。该受体参与各种生理过程,包括食欲调节、应激反应和疼痛感知。 通过抑制 NPBWR1 的激活,CYM 50769 可以调节这些过程,使其成为研究这些生理反应的潜在机制的宝贵工具 .

相似化合物的比较

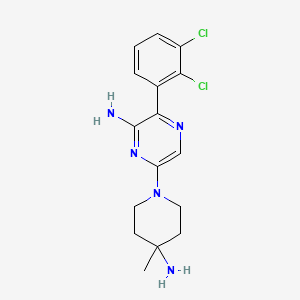

CYM 50769 在作为神经肽 B 和 W 受体 1 拮抗剂的高度选择性和效力方面是独特的。类似化合物包括:

CYM 250: 另一种非肽类 NPBWR1 拮抗剂,但具有不同的结构特征和效力。

ML250: 一种具有类似拮抗特性的化合物,但其化学结构和选择性特征不同。

CYM 50769 的独特性在于其对 NPBWR1 的特异性结合亲和力和选择性,使其成为针对该受体研究应用的优选选择 .

属性

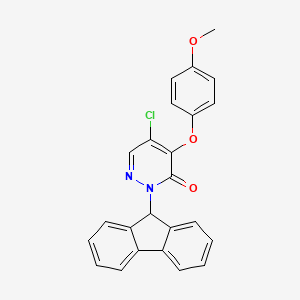

IUPAC Name |

5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClN2O3/c1-29-15-10-12-16(13-11-15)30-23-21(25)14-26-27(24(23)28)22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-14,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVSQUYCVUHYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3C4=CC=CC=C4C5=CC=CC=C35)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421365-63-0 | |

| Record name | 1421365-63-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

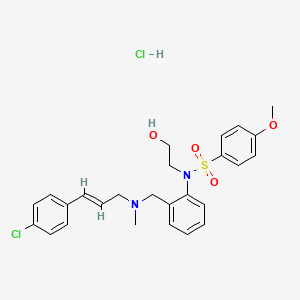

Feasible Synthetic Routes

Q1: What is the mechanism of action for CYM50769 (also known as ML250) and how does it relate to its potential as an antidepressant?

A1: this compound acts as a synthetic antagonist of the receptor for neuropeptides B and W, Npbwr1 []. This receptor is found to be upregulated in the nucleus accumbens of chronically stressed mice and in postmortem brain tissue of individuals diagnosed with depression []. By blocking Npbwr1, this compound appears to influence neuronal activity and downstream signaling pathways, leading to changes in dendritic spine morphology and increased levels of brain-derived neurotrophic factor (Bdnf), a key protein involved in neuronal plasticity and survival []. These effects are associated with a rapid and sustained reduction in depressive-like behaviors in preclinical models [].

Q2: Are there any studies demonstrating the efficacy of this compound in models of depression?

A2: Yes, preclinical studies have demonstrated the antidepressant-like effects of this compound. For instance, microinjection of this compound directly into the nucleus accumbens of mice exposed to chronic stress resulted in a rapid amelioration of depressive-like behavioral symptoms []. This effect was observed within a short timeframe and lasted for up to 7 days after a single administration [].

Q3: Has the structure of this compound been characterized, and is there any information available on its structure-activity relationship (SAR)?

A3: While the provided abstracts do not offer detailed structural characterization data for this compound, its full chemical name is provided as 5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one. Further research is needed to explore the specific structural elements essential for its interaction with Npbwr1 and its antidepressant-like effects. Understanding the SAR would be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

Q4: What are the potential advantages of this compound compared to currently available antidepressants?

A4: The research suggests that this compound may offer several potential advantages over existing antidepressants:

- Rapid Onset of Action: Unlike current antidepressants that require weeks to exert therapeutic effects, this compound demonstrated rapid antidepressant-like activity in preclinical models [].

- Sustained Effects: A single administration of this compound was found to maintain its antidepressant-like effects for up to 7 days [], suggesting a potential for longer-lasting therapeutic benefits compared to some currently available options.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B560171.png)

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)

![2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B560182.png)

![N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride](/img/structure/B560190.png)